molecular formula C5H11ClN2 B1367445 1-Methylcyclopropane-1-carboximidamide hydrochloride CAS No. 78104-89-9

1-Methylcyclopropane-1-carboximidamide hydrochloride

Cat. No.: B1367445
CAS No.: 78104-89-9
M. Wt: 134.61 g/mol
InChI Key: QXMGYZRRRQGAFV-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C₅H₁₁ClN₂. It is a derivative of cyclopropane and is characterized by the presence of a carboximidamide group attached to a methyl-substituted cyclopropane ring. This compound is typically found in the form of a white powder and is used in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-methylcyclopropane-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylcyclopropane-1-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 1-methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methylcyclopropane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-Methylcyclopropane-1-carboximidamide hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, chemical properties, biological mechanisms, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

  • Reactants : 1-methylcyclopropane-1-carboxylic acid and an amine.
  • Solvent : Organic solvents such as dichloromethane or ethanol.
  • Temperature : Room temperature or slightly elevated temperatures.
  • Purification : Techniques like recrystallization or chromatography are used for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboximidamide group allows for the formation of hydrogen bonds and electrostatic interactions with active sites, which can lead to either inhibition or activation of various biological pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, impacting cellular signaling and function .
  • Pharmacological Applications : Ongoing studies are investigating its role as a pharmaceutical intermediate in drug synthesis targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can alter enzyme activity in metabolic pathways. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, leading to downstream effects on cell proliferation and differentiation.
  • Animal Models : In vivo studies indicate that varying dosages can lead to different biological outcomes. Lower doses may exhibit minimal effects, while higher doses have been associated with significant changes in gene expression related to stress response pathways.
  • Pharmacokinetics : Research has also focused on the transport and distribution of the compound within biological systems. Specific transporters are involved in mediating its cellular uptake, which influences its efficacy and localization within tissues .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methylcyclopropane-1-carboxylic acidLacks the carboximidamide groupDifferent reactivity
Cyclopropane-1-carboximidamide hydrochlorideNo methyl groupVaries in steric and electronic properties
2-Methylcyclopropane-1-carboximidamide hydrochlorideMethyl group position differsAlters chemical behavior

Properties

IUPAC Name

1-methylcyclopropane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMGYZRRRQGAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535246
Record name 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78104-89-9
Record name 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-carboximidamide hydrochloride
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